4-Butoxyphthalonitrile

Description

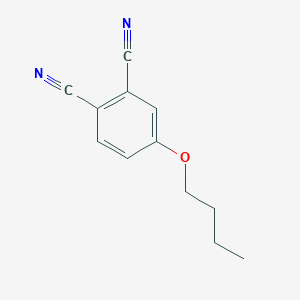

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGCGXBXMPWLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338122 | |

| Record name | 4-Butoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81560-32-9 | |

| Record name | 4-Butoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Butoxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxyphthalonitrile, a key intermediate in the preparation of various functional materials, including phthalocyanines. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound, also known as 4-butoxy-1,2-dicyanobenzene, is an organic compound with the chemical formula C₁₂H₁₂N₂O. Its structure, featuring a butoxy group attached to a phthalonitrile framework, makes it a valuable precursor for the synthesis of asymmetrically substituted phthalocyanines. These macrocyclic compounds have garnered significant interest in various fields, including materials science and medicinal chemistry, owing to their unique photophysical and electronic properties. The introduction of the butoxy group can enhance the solubility of the resulting phthalocyanine derivatives in organic solvents, facilitating their processing and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a nitro group from a suitable precursor, 4-nitrophthalonitrile, by a butoxide nucleophile.

Synthesis Pathway

The reaction proceeds by the attack of the butoxide ion on the electron-deficient aromatic ring of 4-nitrophthalonitrile, leading to the formation of a Meisenheimer complex as an intermediate. Subsequent elimination of the nitrite ion yields the desired this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-Butoxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Butoxyphthalonitrile, a molecule of interest in various chemical and pharmaceutical research fields. The information is curated for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Data

This compound is a solid, appearing as a white to light yellow powder or crystal at room temperature.[1][2][3] It is soluble in methanol.[1][3][4] For optimal stability, it should be stored at room temperature in a cool, dark place, ideally below 15°C.[1][3]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][4][5] |

| Molecular Weight | 200.24 g/mol | [1][2][4][5] |

| Melting Point | 45.0 - 49.0 °C | [1][3] |

| Reference Melting Point | 46 °C | [1][4] |

| Purity (by GC) | >96.0% | [1][2][3] |

| CAS Registry Number | 81560-32-9 | [1][4][5] |

Synthesis and Characterization Workflow

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction, a common method for preparing similar compounds.[6] This would typically involve the reaction of a starting material like 4-nitrophthalonitrile with butanol in the presence of a base. The subsequent workflow would involve purification and rigorous characterization to confirm the structure and purity of the final product.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols

Proposed Synthesis via Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a round-bottom flask, a solution of 4-nitrophthalonitrile and an excess of butanol would be prepared in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base Addition: A base, such as anhydrous potassium carbonate, would be added to the solution to facilitate the deprotonation of butanol, forming the butoxide nucleophile.

-

Reaction Conditions: The reaction mixture would be heated and stirred for a period of time, with the progress monitored by a technique like Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture would be cooled, and the product would be isolated through precipitation by adding water. The crude solid would then be collected by filtration.

-

Purification: The crude this compound would be purified, likely through recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to achieve the desired purity of >96.0%.

Characterization Protocols:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure. The proton NMR would show characteristic signals for the butoxy group and the aromatic protons, while the carbon NMR would confirm the presence of all 12 unique carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. The spectrum would be expected to show a strong absorption band for the nitrile (C≡N) group and characteristic peaks for the C-O ether linkage and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound, confirming it to be 200.24 g/mol .

-

Gas Chromatography (GC): The purity of the final product would be quantified using gas chromatography, with the expected purity being greater than 96.0%.

Role in Drug Discovery and Development

The nitrile group is a significant pharmacophore in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as lipophilicity.[7] While specific applications of this compound in drug development are not detailed in the available literature, its structural motifs are relevant. Phthalonitrile derivatives, in general, serve as precursors for the synthesis of phthalocyanines, which have applications in areas like photodynamic therapy.[6]

The process of drug discovery is a complex one, often requiring extensive organic synthesis to create and optimize lead compounds.[][9] The development of new synthetic methodologies is crucial for accelerating this process.[9]

Caption: A simplified logical flow of the drug discovery process.

References

- 1. This compound | 81560-32-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | Erfa Sa [erfa-sa.com]

- 3. This compound | 81560-32-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 4-N-BUTOXYPHTHALONITRILE | 81560-32-9 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and spectral data of 4-Butoxyphthalonitrile

An In-depth Technical Guide to the Solubility and Spectral Properties of 4-Butoxyphthalonitrile

This technical guide provides a comprehensive overview of the solubility and spectral data for this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of experimental workflows.

Physicochemical Properties

This compound has the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1] It typically appears as a white to light yellow crystalline powder.

Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature.[2] However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble[3] | [3] |

| (Almost transparent solution) |

Based on the solubility of structurally related compounds like 4-nitrophthalonitrile, it is plausible that this compound may also exhibit solubility in other polar aprotic solvents such as acetone and dimethylformamide (DMF).[4]

Experimental Protocol for Solubility Determination

A general protocol for determining the qualitative solubility of this compound is as follows:

-

Preparation: A small, accurately weighed sample of this compound (e.g., 1-5 mg) is placed into a clean, dry test tube.

-

Solvent Addition: The test solvent is added dropwise to the test tube with continuous agitation or vortexing.

-

Observation: The mixture is observed for the complete dissolution of the solid. The observation of a clear, transparent solution indicates solubility.

-

Heating: If the compound does not dissolve at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.

-

Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the solute.

Spectral Data

The structural elucidation and characterization of this compound and related compounds rely on various spectroscopic techniques, including NMR, IR, UV-Vis, and Mass Spectrometry.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | Aromatic Carbons | 110 - 160 |

| -O-CH₂ - | ~4.1 | Nitrile Carbons (-CN) | 115 - 120 |

| -CH₂-CH₂ -CH₂-CH₃ | 1.7 - 1.9 | -O-C H₂- | ~68 |

| -CH₂-CH₂-CH₂ -CH₃ | 1.4 - 1.6 | -CH₂-C H₂-CH₂-CH₃ | ~31 |

| -CH₃ | 0.9 - 1.0 | -CH₂-CH₂-C H₂-CH₃ | ~19 |

| -C H₃ | ~14 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) Stretch | 2220 - 2240 | Strong |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Strong |

| C=C (Aromatic) Stretch | 1400 - 1600 | Medium |

| C-O (Ether) Stretch | 1000 - 1300 | Strong |

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Expected UV-Vis Absorption for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~250-350 | To be determined |

| Acetonitrile | ~250-350 | To be determined |

Note: The exact λmax and molar absorptivity are dependent on the solvent and concentration.

-

Solvent Selection: A solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble is chosen (e.g., methanol, acetonitrile).

-

Solution Preparation: A stock solution of this compound of a known concentration is prepared. Serial dilutions are then made to obtain solutions of varying concentrations.

-

Baseline Correction: The spectrophotometer is calibrated using a cuvette filled with the pure solvent to establish a baseline.

-

Data Acquisition: The absorbance of each solution is measured across the UV-Vis range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data for this compound

| Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| EI, ESI | 200.24 (as [M]⁺) or 201.25 (as [M+H]⁺) | Fragments corresponding to the loss of the butoxy group or parts of the alkyl chain. |

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

-

Ionization: The sample molecules are ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for determining the solubility and spectral properties of this compound.

Caption: General workflow for qualitative solubility determination.

Caption: General workflow for spectroscopic analysis.

References

Theoretical Insights into the Electronic Structure of 4-Butoxyphthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical approaches used to study the electronic structure of 4-Butoxyphthalonitrile and related alkoxy-substituted phthalonitrile derivatives. While specific experimental and computational data for this compound is not extensively available in peer-reviewed literature, this document outlines the established computational methodologies and presents representative data from closely related analogs. This information serves as a valuable resource for understanding the electronic properties, reactivity, and potential applications of this class of compounds.

Introduction to Phthalonitriles

Phthalonitriles are a class of organic compounds characterized by a benzene ring substituted with two adjacent cyano (-CN) groups. Their unique electronic and structural properties make them important precursors for the synthesis of phthalocyanines, which have widespread applications in materials science, catalysis, and photodynamic therapy. The introduction of an alkoxy group, such as a butoxy group at the 4-position, can significantly modulate the electronic structure and, consequently, the chemical and physical properties of the resulting molecule.

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the structure-property relationships in these molecules. These computational methods provide detailed insights into molecular geometries, electronic orbital distributions, and spectroscopic properties.

Computational Methodology

The theoretical investigation of the electronic structure of phthalonitrile derivatives typically involves a multi-step computational workflow. This process allows for the accurate prediction of molecular properties and provides a fundamental understanding of their behavior at the quantum mechanical level.

Geometry Optimization

The first and most critical step is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

dot

Caption: A typical workflow for the computational study of phthalonitrile derivatives.

A common and robust method for geometry optimization is Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is often paired with a Pople-style basis set, for instance, 6-311G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

Frequency Analysis

Following geometry optimization, a frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to describe the molecule's electronic structure and reactivity. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation energy.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the delocalization of electron density within the molecule.

Electronic Structure of Alkoxy-Substituted Phthalonitriles: Representative Data

While specific data for this compound is limited, studies on analogous alkoxy-substituted phthalonitriles provide valuable insights. The following table summarizes key electronic properties calculated for representative molecules using DFT.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-(Naphthoxy)phthalonitrile Derivative | B3LYP/6-311G(d,p) | -6.53 | -2.21 | 4.32 |

| 4-(Alkoxy)phthalonitrile Derivative 2 | B3LYP/6-311++G(d,p) | -7.12 | -1.89 | 5.23 |

Note: The values presented are for illustrative purposes and are derived from studies on similar, but not identical, molecules. The exact values for this compound would require a dedicated computational study.

The presence of the electron-donating alkoxy group generally leads to an increase in the HOMO energy level compared to unsubstituted phthalonitrile, which can enhance the molecule's reactivity towards electrophiles. The LUMO energy is also affected, and the overall HOMO-LUMO gap is a key determinant of the molecule's electronic absorption properties and kinetic stability.

Signaling Pathways and Logical Relationships

The relationship between the computational inputs, theoretical models, and the predicted electronic properties can be visualized to better understand the logical flow of a theoretical study on the electronic structure of a molecule like this compound.

dot

Caption: Logical relationships in a theoretical electronic structure study.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful framework for investigating the electronic structure of this compound and its derivatives. By following a systematic computational protocol involving geometry optimization, frequency analysis, and the calculation of various electronic properties, a detailed understanding of the molecule's reactivity, stability, and spectroscopic characteristics can be achieved. While direct experimental data for this compound is scarce, the methodologies and representative data from analogous alkoxy-substituted phthalonitriles presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds. Further dedicated computational and experimental work on this compound is encouraged to build upon this theoretical framework.

Crystal Structure Analysis of 4-Butoxyphthalonitrile: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of phthalonitrile derivatives, with a specific focus on 4-Butoxyphthalonitrile. While a dedicated crystal structure for this compound is not publicly available at the time of this writing, this document outlines the established experimental protocols and presents representative data from closely related analogs to serve as a practical reference for researchers in the field.

Introduction

Phthalonitriles are a significant class of organic compounds that serve as crucial precursors for the synthesis of phthalocyanines, which have wide-ranging applications in materials science, catalysis, and medicine. The precise molecular structure and intermolecular interactions, determined through single-crystal X-ray diffraction, are paramount for understanding the physicochemical properties and for the rational design of novel materials. This compound, with its flexible butoxy group, presents an interesting case for studying the influence of alkyl chain substituents on crystal packing and supramolecular assembly.

This guide details the typical workflow for the crystal structure determination of a phthalonitrile derivative, from synthesis and crystallization to data analysis and interpretation.

Experimental Protocols

The determination of a crystal structure via single-crystal X-ray diffraction involves a sequential process encompassing synthesis, crystallization, data collection, and structure refinement.

Synthesis of this compound

A representative synthesis for an alkoxy-substituted phthalonitrile involves the nucleophilic aromatic substitution of a nitro or halogen group on a phthalonitrile precursor with the corresponding alkoxide. For this compound, a common route is the reaction of 4-nitrophthalonitrile with sodium butoxide.

Materials:

-

4-Nitrophthalonitrile

-

Sodium metal

-

Anhydrous butanol

-

Dry N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

Procedure:

-

Sodium butoxide is prepared by reacting sodium metal with anhydrous butanol under an inert atmosphere (e.g., nitrogen or argon).

-

4-Nitrophthalonitrile is dissolved in dry DMF.

-

The freshly prepared sodium butoxide solution is added dropwise to the 4-nitrophthalonitrile solution at room temperature.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the mixture is poured into ice-cold water and neutralized with dilute HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Procedure: Slow evaporation is a commonly employed technique for the crystallization of phthalonitrile derivatives.

-

The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform, ethanol, or ethyl acetate/hexane).

-

The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data is processed to determine the unit cell parameters and to integrate the reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Representative Crystallographic Data

As the crystal structure of this compound has not been reported, the following tables present representative crystallographic data for a closely related compound, 4-(3-methoxyphenoxy)phthalonitrile, to illustrate the typical parameters obtained from such an analysis.

| Parameter | Value |

| Empirical formula | C₁₅H₁₀N₂O₂ |

| Formula weight | 250.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 7.3264 (2) Å |

| b | 23.4589 (6) Å |

| c | 7.4649 (2) Å |

| α | 90° |

| β | 104.594 (1)° |

| γ | 90° |

| Volume | 1241.09 (6) ų |

| Z | 4 |

| Density (calculated) | 1.339 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 520 |

| Refinement details | |

| R-factor (R1) | 0.045 |

| Weighted R-factor (wR2) | 0.128 |

| Goodness-of-fit (S) | 1.04 |

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | 1.385(2) | C6-C1-C2 | 120.1(1) |

| C7-C8 | 1.391(2) | C1-O1-C7 | 118.4(1) |

| C13-N1 | 1.142(2) | C8-C7-C12 | 119.3(1) |

| C14-N2 | 1.140(2) | N1-C13-C11 | 178.9(2) |

Table 2: Selected Bond Lengths and Angles for a Representative Phthalonitrile.

Visualizations

Molecular Structure of this compound

A Technical Guide to Quantum Chemical Calculations for Butoxy-Substituted Phthalonitriles

Introduction

Phthalonitriles, aromatic compounds featuring two adjacent cyano (-CN) groups on a benzene ring, are crucial precursors for the synthesis of phthalocyanines. Phthalocyanines are macrocyclic compounds with extensive applications in fields like photodynamic therapy, chemical sensors, and materials science as dyes and pigments.[1][2] The introduction of substituents, such as butoxy groups (-OC₄H₉), onto the phthalonitrile backbone significantly enhances the solubility and processability of the resulting phthalocyanines, while also modulating their electronic and optical properties.[3]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the molecular properties of these compounds.[4] These computational methods allow researchers to investigate molecular geometries, electronic structures, and spectroscopic characteristics before undertaking complex and resource-intensive synthesis. This guide provides an in-depth overview of the synthesis, characterization, and, most importantly, the quantum chemical calculation protocols for butoxy-substituted phthalonitriles, aimed at researchers, scientists, and professionals in drug and materials development.

Experimental Protocols

Synthesis of Butoxy-Substituted Phthalonitriles

The most common method for synthesizing alkoxy-substituted phthalonitriles is through a nucleophilic aromatic substitution reaction. This typically involves the reaction of a starting phthalonitrile bearing a good leaving group (such as a nitro or halogen group) with the corresponding alcohol in the presence of a base.

General Protocol for 4-(Butoxy)phthalonitrile Synthesis:

-

Starting Materials : 4-Nitrophthalonitrile or 4-chlorophthalonitrile, butan-1-ol.

-

Base and Solvent : Anhydrous potassium carbonate (K₂CO₃) is a commonly used base to deprotonate the alcohol.[1] The reaction is typically carried out in a dry polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions : The mixture of 4-nitrophthalonitrile, an excess of butan-1-ol, and K₂CO₃ in DMF is stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction is often heated (e.g., to 80-140°C) to facilitate the substitution.[5]

-

Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification : Once the reaction is complete, the mixture is cooled to room temperature and poured into ice-water to precipitate the crude product. The solid is then filtered, washed with water to remove inorganic salts, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Physicochemical Characterization

The synthesized compounds are rigorously characterized to confirm their structure and purity using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. In ¹H NMR, characteristic peaks for aromatic protons appear around 7-8 ppm, while aliphatic protons of the butoxy group appear at higher fields (typically 1-4 ppm).[1] ¹³C NMR provides information on the carbon skeleton, with distinct signals for the cyano carbons (around 116 ppm) and aromatic carbons.[1][5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify key functional groups. The sharp, strong absorption band for the C≡N stretch of the nitrile group is typically observed around 2230 cm⁻¹. Other characteristic peaks include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts.[5]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight of the synthesized phthalonitrile.[1][5]

-

UV-Vis Spectroscopy : Electronic absorption spectra, typically recorded in solvents like tetrahydrofuran (THF) or chloroform, provide information about the electronic transitions within the molecule.[5]

Quantum Chemical Calculation Workflow

Quantum chemical calculations provide theoretical insights that complement experimental findings. Density Functional Theory (DFT) is the most widely used method for studying phthalonitrile derivatives due to its favorable balance of accuracy and computational cost.

Typical Computational Protocol:

-

Software : The Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16) is standard for these types of calculations.[1][6] Visualization of results is often performed with GaussView.[1]

-

Method Selection : The B3LYP hybrid functional is a popular and well-validated choice for geometry optimization and electronic property calculations of organic molecules.[5][7] Other functionals like PBE and CAM-B3LYP may also be used for specific property investigations.[8]

-

Basis Set Selection : Pople-style basis sets, such as 6-311G(d,p) or 6-311+G(d,p), are commonly employed as they provide a good description of electron distribution.[5][9] For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[8]

-

Geometry Optimization : The first step is to find the minimum energy structure of the molecule in the gas phase. This is achieved by performing a full geometry optimization without any symmetry constraints.[5]

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be compared with experimental FT-IR spectra.[5]

-

Property Calculations : Using the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and electronic excitation energy.[1]

-

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[1][4]

-

Spectroscopic Properties : Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, and GIAO (Gauge-Independent Atomic Orbital) methods can predict NMR chemical shifts.[9]

-

Caption: A typical workflow for performing quantum chemical calculations on phthalonitrile derivatives.

Data Presentation and Analysis

The synergy between experimental and computational data is crucial. Theoretical results are validated against experimental measurements, and in turn, provide a deeper understanding of the observed properties.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies

This table exemplifies how calculated vibrational frequencies are compared to experimental FT-IR data to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and method limitations.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311G(d,p)) (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3100 | 3060 - 3120 |

| Aliphatic C-H stretch | 2870 - 2960 | 2880 - 2980 |

| C≡N stretch | ~2232 | ~2245 |

| Aromatic C=C stretch | 1580 - 1610 | 1590 - 1620 |

| C-O-C stretch | 1240 - 1280 | 1250 - 1290 |

| (Note: Data are representative values based on typical spectra for substituted phthalonitriles.[5][8]) |

Table 2: Calculated Electronic Properties of Substituted Phthalocyanines

The electronic properties of the precursor phthalonitriles dictate the properties of the resulting phthalocyanines. This table shows example DFT-calculated frontier orbital energies for metallophthalocyanines derived from substituted phthalonitriles. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the main electronic absorption band (Q-band).

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Co-Pc Derivative | -5.1003 | -2.9369 | 2.1634 | [1] |

| Cu-Pc Derivative | -5.3147 | -3.1364 | 2.1783 | [1] |

| Zn-Pc Derivative | -4.8690 | -2.6548 | 2.2142 | [1] |

| (Pc = Phthalocyanine) |

Visualization of Molecular Properties

Visual representations of calculated properties are essential for intuitive understanding.

-

Frontier Molecular Orbitals (HOMO/LUMO) : The spatial distribution of the HOMO and LUMO is crucial. For many substituted phthalonitriles, the HOMO is delocalized across the entire π-system, while the LUMO is similarly distributed, indicating potential for π-π* electronic transitions.

-

Molecular Electrostatic Potential (MEP) Map : The MEP map highlights the charge distribution. For a butoxy-substituted phthalonitrile, the most negative potential (red/yellow regions) is typically located around the electronegative nitrogen atoms of the cyano groups, indicating these are sites for electrophilic attack. The positive potential (blue regions) is often found over the hydrogen atoms.[4]

Caption: The synergistic relationship between experimental synthesis and computational analysis.

Conclusion

The study of butoxy-substituted phthalonitriles greatly benefits from an integrated approach that combines chemical synthesis and characterization with quantum chemical calculations. DFT calculations provide a powerful, predictive framework for understanding molecular structure, reactivity, and spectroscopic properties, which are often in excellent agreement with experimental results.[5] This synergy accelerates the discovery process, enabling the rational design of novel phthalonitrile precursors for advanced materials and therapeutic agents with tailored properties. By following the detailed protocols outlined in this guide, researchers can effectively leverage computational chemistry to advance their work in this important class of molecules.

References

- 1. Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, FTIR, UV-Vis) of 4-Butoxyphthalonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Butoxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 2H | Aromatic-H (protons ortho to nitrile groups) |

| ~7.0 - 7.2 | m | 1H | Aromatic-H (proton ortho to butoxy group) |

| ~4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~1.8 | sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.5 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~1.0 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Aromatic C-O |

| ~134 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~116 | Aromatic C-CN |

| ~115 | Aromatic C-CN |

| ~108 | Aromatic C-H |

| ~69 | -O-CH₂ - |

| ~31 | -O-CH₂-CH₂ - |

| ~19 | -O-CH₂-CH₂-CH₂ - |

| ~14 | -CH₃ |

Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-Alkyl C-O stretch (asymmetric) |

| ~1050 | Medium | Aryl-O-Alkyl C-O stretch (symmetric) |

Predicted UV-Vis Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~250 | High | π → π |

| ~290 | Medium | π → π |

| ~310 | Low | n → π* |

Principles and Interpretation of Spectroscopic Data

Spectroscopic techniques are powerful analytical tools for elucidating the structure of organic molecules.[1]

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

-

FTIR Spectroscopy is used to identify the functional groups present in a molecule.

-

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the aromatic and butoxy protons. The aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrile groups. The protons of the butoxy group will appear in the upfield region (δ 1.0-4.5 ppm). The multiplicity of the signals (e.g., triplet, sextet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The aromatic carbons will resonate in the δ 100-160 ppm range. The carbons of the nitrile groups are expected around δ 115-120 ppm. The carbons of the butoxy group will appear in the upfield region (δ 10-70 ppm).

FTIR Spectroscopy

The FTIR spectrum of this compound is predicted to show a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile groups. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C skeletal vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the butoxy group will appear as strong bands in the 2850-2960 cm⁻¹ range. A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phthalonitrile core constitutes a conjugated system, which will give rise to strong π → π* transitions at shorter wavelengths. The non-bonding electrons on the oxygen and nitrogen atoms can undergo weaker n → π* transitions at longer wavelengths.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of an organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard parameters for acquisition are generally sufficient, but may be optimized as needed. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). The instrument automatically subtracts the absorbance of the blank.

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Structure-Spectra Correlation

Caption: Correlation of molecular structure with predicted spectroscopic data.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Butoxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxyphthalonitrile, a key organic intermediate, plays a significant role as a precursor in the synthesis of substituted phthalocyanines. These macrocyclic compounds are of considerable interest in the fields of materials science and medicinal chemistry, particularly in the development of photosensitizers for photodynamic therapy. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, detailed experimental protocols for its preparation, a compilation of its physicochemical and spectroscopic data, and a discussion of its relevance in contemporary research and drug development.

Introduction and Historical Perspective

The discovery of this compound is not marked by a singular event but is rather an outcome of the systematic evolution of phthalocyanine chemistry. The journey began with the discovery of phthalocyanines in the early 20th century, which spurred extensive research into the synthesis of functionalized phthalonitrile precursors. The introduction of various substituents onto the phthalonitrile ring allows for the fine-tuning of the resulting phthalocyanine's electronic, photophysical, and solubility properties.

The synthesis of alkoxy-substituted phthalonitriles emerged as a crucial strategy to enhance the solubility and modify the aggregation behavior of phthalocyanines. Early methodologies for preparing substituted phthalonitriles included multi-step processes starting from substituted phthalic acids or their derivatives. However, the advent of nucleophilic aromatic substitution (SNAr) on activated aromatic systems provided a more direct and efficient route.

The core synthetic strategy for this compound relies on the SNAr reaction, a cornerstone of modern organic synthesis. This reaction typically involves the displacement of a nitro group from an electron-deficient aromatic ring by a nucleophile. In the case of this compound, the readily available 4-nitrophthalonitrile serves as the electrophilic substrate, and a butoxide species acts as the nucleophile. This approach is a testament to the broader application of established reaction mechanisms to create novel molecular building blocks with tailored functionalities for specific applications in materials and medicinal science.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4-nitrophthalonitrile with a butoxide source. The two electron-withdrawing nitrile groups and the nitro group on the aromatic ring of 4-nitrophthalonitrile make the carbon atom attached to the nitro group highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the butoxide ion attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the nitro group, a good leaving group, is eliminated, leading to the formation of the this compound product and a nitrite salt.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| CAS Number | 81560-32-9 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 45.0 to 49.0 °C | |

| Purity (GC) | >96.0% |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Conforms to structure | |

| ¹³C NMR | Spectrum available | [2] |

| IR Spectroscopy | Not explicitly found | |

| Mass Spectrometry | Predicted m/z values available | [1] |

Experimental Protocols

While a specific, detailed, peer-reviewed protocol for the synthesis of this compound was not found in the immediate search, the following is a representative experimental procedure based on established methodologies for the nucleophilic aromatic substitution of 4-nitrophthalonitrile with alkoxides.

Synthesis of this compound via SNAr Reaction

Materials and Reagents:

-

4-Nitrophthalonitrile

-

Sodium metal

-

Anhydrous n-butanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous n-butanol (volume calculated based on the scale of the reaction). Carefully add small pieces of sodium metal (1.1 equivalents relative to 4-nitrophthalonitrile) to the n-butanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium butoxide. The excess n-butanol can be removed under reduced pressure to yield the sodium butoxide salt, or the solution can be used directly.

-

Reaction Setup: In a separate flame-dried round-bottom flask, dissolve 4-nitrophthalonitrile (1.0 equivalent) in anhydrous DMF.

-

Nucleophilic Substitution: To the solution of 4-nitrophthalonitrile in DMF, add the freshly prepared solution or solid sodium butoxide dropwise at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water. The aqueous mixture is then extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with deionized water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: General mechanism of the SNAr reaction.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of functional organic materials, particularly phthalocyanines. Its preparation via the nucleophilic aromatic substitution of 4-nitrophthalonitrile is an efficient and well-established synthetic route. The butoxy substituent imparts desirable properties, such as enhanced solubility, to the resulting phthalocyanine derivatives, making them more amenable to processing and application in areas like photodynamic therapy and advanced materials. This technical guide provides a foundational understanding of the historical context, synthesis, and characterization of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

thermal decomposition pathway of 4-Butoxyphthalonitrile

An In-depth Technical Guide on the Thermal Decomposition Pathway of 4-Butoxyphthalonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. This guide is constructed based on the established thermal behavior of phthalonitrile-based resins and analogous alkoxy-substituted aromatic compounds. The proposed decomposition pathway should be considered a theoretical framework pending specific experimental validation.

Introduction

Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal stability, high char yields, and inherent flame retardancy. These properties make them highly desirable for applications in extreme environments, such as those encountered in the aerospace and microelectronics industries. The thermal behavior of the monomeric precursors is crucial as it dictates the processing parameters and the ultimate performance of the cured material. This guide provides a detailed overview of the expected , a key monomer in the synthesis of advanced phthalonitrile resins.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed in a multi-stage process. The presence of the butoxy group introduces a thermally labile aliphatic chain, which is expected to be the initial site of degradation.

Stage I: Decomposition of the Butoxy Group

The initial stage of thermal decomposition is likely to involve the homolytic cleavage of the C-O bond in the butoxy group. This can lead to the formation of a butoxy radical and a phthalonitrile-derived radical. The butoxy radical can undergo further reactions, such as β-scission, to yield smaller, volatile products.

Stage II: Reactions of the Phthalonitrile Moiety

Following the decomposition of the butoxy group, the remaining reactive phthalonitrile-derived species can undergo a series of complex reactions. These may include intermolecular reactions leading to the formation of oligomeric and polymeric structures. At higher temperatures, the nitrile groups can react to form highly stable, cross-linked networks, such as triazine or phthalocyanine-like structures, which contribute to the high char yield observed in phthalonitrile-based materials.

Stage III: Fragmentation of the Aromatic Ring

At very high temperatures, the aromatic phthalonitrile ring itself will begin to fragment. This stage of decomposition releases small gaseous molecules such as hydrogen cyanide (HCN), ammonia (NH₃), and various hydrocarbons. The final residue is typically a nitrogen-containing carbonaceous char.

Predicted Decomposition Products

Based on the proposed decomposition pathway and studies of similar compounds, the following products are expected to be formed during the thermal decomposition of this compound.

| Product | Formula | Origin |

| Butene | C₄H₈ | Decomposition of the butoxy group |

| Butanol | C₄H₁₀O | Decomposition of the butoxy group |

| Butyraldehyde | C₄H₈O | Decomposition of the butoxy group |

| Water | H₂O | General decomposition |

| Ammonia | NH₃ | Decomposition of nitrile groups |

| Hydrogen Cyanide | HCN | Decomposition of nitrile groups and the aromatic ring |

| Methane | CH₄ | Fragmentation of the butoxy group and aromatic ring |

| Carbon Dioxide | CO₂ | Oxidation if air is present |

| Carbon Monoxide | CO | Incomplete combustion/decomposition |

| Nitrogen-containing char | - | Final residue |

Experimental Protocols for Thermal Analysis

To experimentally determine the , a combination of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature. This provides information on the decomposition temperatures and the amount of residual char.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample: 5-10 mg of this compound powder in an inert crucible (e.g., alumina).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Heating Program: A linear heating rate of 10 °C/min from room temperature to 1000 °C.

-

Data Analysis: The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final char yield are determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting, crystallization, and decomposition events.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample: 2-5 mg of this compound powder in a sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. For decomposition studies, a single heating ramp of 10 °C/min to a temperature beyond the final decomposition event is used.

-

Data Analysis: The melting point (Tm), enthalpy of melting (ΔHm), and the exothermic events corresponding to decomposition are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample: A small amount (typically < 1 mg) of this compound is placed in a pyrolysis tube.

-

Pyrolysis Conditions: The sample is rapidly heated to a series of specific temperatures (e.g., 300 °C, 500 °C, 800 °C) to analyze the products at different stages of decomposition.

-

GC-MS Conditions: The pyrolysis products are separated on a capillary GC column and identified by their mass spectra.

-

Data Analysis: The identity of each decomposition product is determined by comparing its mass spectrum to a library of known compounds.

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed multi-stage thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While specific experimental data for this compound is not yet widely available, a theoretical framework for its thermal decomposition can be proposed based on the known behavior of related compounds. The butoxy group is expected to be the initial site of degradation, leading to the formation of volatile byproducts. The remaining phthalonitrile moiety is likely to undergo polymerization and cross-linking at higher temperatures, ultimately forming a stable char with the release of small gaseous molecules. The experimental protocols outlined in this guide provide a robust methodology for the detailed characterization of the and other novel phthalonitrile monomers. Such studies are essential for the rational design and processing of next-generation high-performance materials.

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Free Tetra(4-butoxy)phthalocyanine from 4-Butoxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal-free tetra(4-butoxy)phthalocyanine (H₂Pc(OBu)₄) from 4-butoxyphthalonitrile. The methods outlined are based on established procedures for the synthesis of substituted phthalocyanines and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Metal-free phthalocyanines are large, aromatic macrocycles that have garnered significant interest in various fields, including photodynamic therapy, due to their unique photophysical properties. The introduction of peripheral substituents, such as butoxy groups, enhances their solubility in organic solvents, which is crucial for their processing and application. This document details two primary methods for the synthesis of H₂Pc(OBu)₄: a direct cyclotetramerization in a high-boiling solvent and a metal-template method followed by demetallation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of metal-free tetra(4-butoxy)phthalocyanine and its precursor.

Table 1: Reagents and Expected Product Information

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₁₂H₁₂N₂O | 200.24 | White to off-white solid |

| Metal-Free Tetra(4-butoxy)phthalocyanine (H₂Pc(OBu)₄) | C₄₈H₄₉N₈O₄ | 802.97 | Dark blue/green solid |

Table 2: Typical Reaction Parameters and Expected Yields

| Method | Solvent | Base/Template | Temperature (°C) | Time (h) | Typical Yield (%) |

| Direct Cyclotetramerization | n-Pentanol | DBU | 140-160 | 12-24 | 40-60 |

| Metal-Template (Li) | n-Hexanol | Lithium | 150 | 2 | 60-70 (overall) |

Table 3: Spectroscopic Data for Metal-Free Tetra(4-butoxy)phthalocyanine (H₂Pc(OBu)₄)

| Technique | Solvent | Characteristic Peaks |

| UV-Vis | THF | Q-band: ~700 nm and ~670 nm (split)B-band: ~340 nm |

| ¹H NMR | CDCl₃ | Aromatic Protons: δ 7.5-8.5 ppm-OCH₂- Protons: δ ~4.2 ppm (triplet)Alkyl Chain Protons: δ 1.0-2.0 ppmInner N-H Protons: δ ~ -0.5 to -2.0 ppm (broad singlet) |

| ¹³C NMR | CDCl₃ | Aromatic Carbons: δ 110-160 ppm-OCH₂- Carbon: δ ~68 ppmAlkyl Chain Carbons: δ 13-32 ppm |

| FT-IR | KBr Pellet | N-H Stretch: ~3290 cm⁻¹C-H Stretch (aromatic): ~3050 cm⁻¹C-H Stretch (aliphatic): 2850-2960 cm⁻¹C≡N Stretch (disappearance from starting material): ~2230 cm⁻¹C-O-C Stretch: ~1240 cm⁻¹ |

| Mass Spec. | MALDI-TOF | [M+H]⁺: ~803.9 m/z |

Experimental Protocols

Protocol 1: Direct Cyclotetramerization using DBU

This method involves the direct cyclotetramerization of this compound in a high-boiling alcohol with a strong, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Materials:

-

This compound

-

n-Pentanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Toluene

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 2.0 g, 10 mmol).

-

Solvent and Catalyst Addition: Add n-pentanol (40 mL) to the flask. Stir the mixture to dissolve the phthalonitrile. Add a catalytic amount of DBU (e.g., 0.3 mL, 2 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 140-160 °C) under a nitrogen atmosphere. The solution will gradually turn a deep green or blue color, indicating the formation of the phthalocyanine. Maintain the reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the phthalonitrile spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture into methanol (200 mL) to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash the solid sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

Prepare a slurry of the crude product with a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of hexanes and DCM (e.g., starting with 100% hexanes and gradually increasing the polarity with DCM). The desired blue-green fraction is collected.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure metal-free tetra(4-butoxy)phthalocyanine as a dark blue/green solid.

-

Protocol 2: Metal-Template Synthesis using Lithium followed by Demetallation

This two-step method first involves the synthesis of the lithium phthalocyanine complex, which is then treated with acid to remove the metal and yield the metal-free product. This method often results in higher yields compared to the direct method.[2]

Materials:

-

This compound

-

n-Hexanol

-

Lithium metal

-

Glacial acetic acid

-

Ethanol

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Formation of Lithium Alkoxide: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add n-hexanol (30 mL). Carefully add small pieces of lithium metal (e.g., 0.14 g, 20 mmol) to the n-hexanol. Heat the mixture to 80 °C under a nitrogen atmosphere until all the lithium has dissolved to form lithium hexoxide.

-

Cyclotetramerization: To the solution of lithium hexoxide, add this compound (e.g., 2.0 g, 10 mmol). Heat the reaction mixture to 150 °C and maintain this temperature for 2 hours. The solution will turn a deep blue/green.

-

Demetallation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ethanol (100 mL).

-

Slowly add glacial acetic acid (5 mL) to the stirred solution. The addition of acid will cause the color to change as the lithium is replaced by protons.

-

Stir the mixture for 30 minutes. A precipitate of the metal-free phthalocyanine will form.

-

-

Work-up:

-

Filter the precipitate using a Büchner funnel and wash thoroughly with ethanol and water.

-

-

Purification:

-

The purification is carried out using column chromatography as described in Protocol 1, step 5.

-

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of metal-free tetra(4-butoxy)phthalocyanine.

Caption: Simplified logical diagram of the DBU-catalyzed cyclotetramerization of phthalonitrile.

References

- 1. Regioisomer-Free C4h β-Tetrakis(tert-butyl)metallo-phthalocyanines: Regioselective Synthesis and Spectral Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of metal-free and metal derivatives of a novel soluble crown-ether-containing phthalocyanine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Zinc (II) Tetra(4-butoxy)phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of zinc (II) tetra(4-butoxy)phthalocyanine from 4-butoxyphthalonitrile. The procedure is based on established methods for the synthesis of substituted metallophthalocyanines.

Introduction

Zinc phthalocyanines (ZnPcs) are a class of photosensitizers with significant applications in photodynamic therapy (PDT), catalysis, and materials science. Their efficacy is often enhanced by the introduction of peripheral substituents that can modulate their photophysical properties, solubility, and biological activity. The butoxy-substituted derivative, zinc (II) tetra(4-butoxy)phthalocyanine, offers improved solubility in organic solvents compared to the unsubstituted parent compound, which is advantageous for its formulation and delivery in various applications. The synthesis involves the cyclotetramerization of four this compound units around a central zinc ion, a reaction typically facilitated by a zinc salt in a high-boiling point solvent.

Reaction Scheme

The overall synthesis reaction is a template cyclotetramerization of this compound in the presence of a zinc salt.

Caption: General workflow for the synthesis of Zinc (II) tetra(4-butoxy)phthalocyanine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted zinc phthalocyanines.

Materials:

-

This compound

-

Anhydrous Zinc Acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1-Pentanol (dry)

-

Methanol

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel (for column chromatography)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

-

Magnetic stirrer with hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet (Argon or Nitrogen), add this compound (4.0 mmol, 1 equivalent) and anhydrous zinc acetate (1.0 mmol, 0.25 equivalents).

-

Addition of Solvent and Base: To the flask, add dry 1-pentanol (20 mL). The mixture is stirred to ensure good suspension. Subsequently, add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 5-6 drops).

-

Reaction: The reaction mixture is heated to reflux under an inert atmosphere with continuous stirring. The progress of the reaction can be monitored by the color change of the solution to a deep green or blue. The reaction is typically allowed to proceed for 24 hours.

-

Isolation of the Crude Product: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then suspended in methanol and stirred for 1-2 hours to precipitate the product.

-

Purification:

-

The precipitate is collected by vacuum filtration and washed sequentially with water, methanol, and hexane to remove unreacted starting materials and byproducts.

-

For higher purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a mixture of dichloromethane and hexane, with a gradually increasing polarity. The desired product typically appears as a distinctively colored band.

-

-

Drying: The purified zinc (II) tetra(4-butoxy)phthalocyanine is dried in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value |

| Molar Ratio (Phthalonitrile:Zinc Salt) | 4:1 |

| Solvent | 1-Pentanol |

| Base | DBU (catalytic amount) |

| Reaction Temperature | Reflux (~138 °C) |

| Reaction Time | 24 hours |

| Expected Yield | 50-60% (based on similar compounds)[1] |

Characterization

The synthesized zinc (II) tetra(4-butoxy)phthalocyanine can be characterized by the following spectroscopic methods:

-

UV-Vis Spectroscopy: In a suitable solvent like dichloromethane or THF, the compound is expected to exhibit a strong Q-band absorption in the range of 670-690 nm, which is characteristic of metallophthalocyanines. A less intense Soret band (or B band) is expected around 350 nm.

-

FT-IR Spectroscopy: The FT-IR spectrum should show the disappearance of the nitrile (-C≡N) stretching vibration from the starting material (around 2230 cm⁻¹). Characteristic peaks for the phthalocyanine macrocycle are expected to appear.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the protons of the butoxy substituents and the aromatic protons of the phthalocyanine ring.

-

Mass Spectrometry (MALDI-TOF or ESI): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Signaling Pathway Diagram

While the synthesis itself does not involve a biological signaling pathway, zinc phthalocyanines are potent photosensitizers in Photodynamic Therapy (PDT). The following diagram illustrates a simplified, proposed mechanism of action for a zinc phthalocyanine-based photosensitizer in inducing apoptosis in cancer cells.

Caption: Proposed mechanism of PDT-induced apoptosis by a zinc phthalocyanine photosensitizer.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

High-boiling point solvents like 1-pentanol are flammable and should be handled with care.

-

DBU is a strong, non-nucleophilic base and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: Polymerization of 4-Butoxyphthalonitrile for High-Performance Resins

Audience: Researchers, scientists, and drug development professionals.

Introduction